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Compound of Interest

2-Chloro-4,5-
Compound Name:

dimethylbenzo[d]thiazole
CAS No.: 252681-54-2

Cat. No.: B1348429

Get Quote

An In-depth Technical Guide to 2-Chloro-4,5-dimethylbenzo[d]thiazole

Introduction

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and materials
science. As a "privileged scaffold,” this heterocyclic system is present in a multitude of FDA-
approved drugs and biologically active compounds, demonstrating a wide array of activities
including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique
electronic and structural features of the benzothiazole ring allow it to interact with a diverse
range of biological targets. This guide provides a comprehensive technical overview of a
specific derivative, 2-Chloro-4,5-dimethylbenzo[d]thiazole, designed for researchers,
chemists, and drug development professionals. We will delve into its molecular identity,
physicochemical and spectroscopic properties, synthesis and reactivity, and its potential as a
versatile building block in modern chemical research.
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Molecular Identification and Physicochemical
Properties

Precise identification is critical for any chemical entity in a research and development setting. 2-
Chloro-4,5-dimethylbenzo[d]thiazole is a substituted benzothiazole where the benzene ring
is dimethylated at positions 4 and 5, and a chlorine atom is attached to the C2 position of the
thiazole ring. This substitution pattern significantly influences its reactivity and potential
biological interactions.

The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear
representation of this three-dimensional structure, serving as a universal identifier for chemical
databases and software.

Canonical SMILES:CC1=C(C2=C(C=C1)SC(=N2)CI\C[4]

A summary of its key identifiers and computed physicochemical properties is provided below.
These parameters are essential for predicting the compound's behavior in various chemical
and biological systems, including solubility, membrane permeability, and potential for further
chemical modification.

Table 1. Chemical Identifiers for 2-Chloro-4,5-dimethylbenzo[d]thiazole

Identifier Value Source

2-chloro-4,5-dimethyl-1,3-
IUPAC Name _ [4]
benzothiazole

CAS Number 252681-54-2 [4]
Molecular Formula CoHsCINS [4]
Molecular Weight 197.69 g/mol [4]

InChl=1S/COH8CINS/c1-5-3-4-
InChl 7-8(6(5)2)11-9(10)12-7/h3- [4]
4H,1-2H3

| InChl Key | VYRHPKBFYYWGCH-UHFFFAOYSA-N |[4] |
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Table 2: Predicted Physicochemical Properties

Significance in Drug
Property Value
Development

Predicts lipophilicity and
XLogP3-AA 2.7 .
membrane permeability.

Influences drug transport and
Topological Polar Surface Area  41.1 A2 J P

absorption.
Hydrogen Bond Acceptor 5 Affects solubility and binding to
Count biological targets.

| Complexity | 88.5 | A measure of the intricacy of the molecular structure. |

(Note: Properties in Table 2 are based on computational models for related structures and
provide estimated values.)[5]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 2-Chloro-4,5-dimethylbenzo[d]thiazole is paramount. A
multi-technique analytical approach is standard practice.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight and elucidating structural
features through fragmentation analysis.

e Molecular lon Peak: The molecular ion peak ([M]*) for 2-Chloro-4,5-
dimethylbenzo[d]thiazole is observed at an m/z of 197.69.[4] A key diagnostic feature is
the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes
(3°Cl and 3’Cl in an approximate 3:1 ratio), a characteristic [M]* and [M+2]* peak pair will be
observed, which is a powerful confirmation of the presence of a single chlorine atom.[4]

o Fragmentation Pattern: The fragmentation of this molecule is characteristic of benzothiazole
derivatives.[4] The most common fragmentation pathway involves the loss of the chlorine
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atom, resulting in a stable 4,5-dimethylbenzothiazole cation radical fragment at m/z 162.
Subsequent losses of the methyl groups can also be observed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not publicly available, the expected *H and 3C NMR signals can
be predicted based on the molecular structure.

e 1H NMR: One would expect to see two singlets in the aliphatic region (approx. 6 2.3-2.5
ppm) corresponding to the two non-equivalent methyl groups at the C4 and C5 positions. In
the aromatic region, two doublets (approx. & 7.0-7.8 ppm) would correspond to the two
protons on the benzene ring, showing ortho-coupling.

e 13C NMR: The spectrum would show nine distinct carbon signals. Two signals in the aliphatic
region for the methyl carbons, and seven signals in the aromatic/heterocyclic region,
including the characteristic C=N carbon of the thiazole ring (typically & > 150 ppm).

UV-Visible and Fluorescence Spectroscopy

The electronic properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole are influenced by
intramolecular charge transfer (ICT) processes.[4] The electron-donating methyl groups and
the benzene ring act as donors, while the chloro-substituted thiazole moiety acts as an electron
acceptor.[4] While specific data is limited, related benzothiazole derivatives often exhibit UV
absorption maxima in the 300-350 nm range. Fluorescence is expected to be weak due to the
"heavy atom effect" of chlorine, which promotes non-radiative decay pathways.[4]

Synthesis and Chemical Reactivity
Proposed Synthetic Pathway

A specific, published synthesis for 2-Chloro-4,5-dimethylbenzo[d]thiazole is not readily
available. However, a logical and robust synthetic route can be proposed based on established
benzothiazole chemistry.[6] The most common approach involves the cyclization of a
substituted 2-aminothiophenol.
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Retrosynthetic Analysis
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benzo[d]thiazole

hlorination
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4
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Caption: Retrosynthetic analysis for the target compound.

A plausible forward synthesis would involve the reaction of 3,4-dimethylaniline with potassium
ethyl xanthate followed by cyclization to form the 2-mercaptobenzothiazole intermediate.
Subsequent chlorination using an agent like sulfuryl chloride (SO2Clz) or phosphorus
oxychloride (POCIs) would yield the final product.

Chemical Reactivity

The reactivity of 2-Chloro-4,5-dimethylbenzo[d]thiazole is dominated by the chloro-
substituent at the C2 position, which is an excellent leaving group for nucleophilic aromatic
substitution (SnAr) reactions. This feature makes the compound a highly valuable synthetic
intermediate.
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Caption: Key reactive pathways of the title compound.

¢ Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of
nucleophiles, including amines, thiols, and alkoxides.[4] This allows for the straightforward
synthesis of diverse libraries of 2-substituted benzothiazole derivatives, a common strategy
in drug discovery to explore structure-activity relationships (SAR).

o Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding
sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[4]

» Metal-Catalyzed Cross-Coupling: The C-Cl bond can potentially participate in cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira), further expanding its synthetic utility for creating
carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Research and
Development

The true value of 2-Chloro-4,5-dimethylbenzo[d]thiazole lies in its potential as a versatile
building block.

e Drug Discovery Scaffold: Thiazole-containing compounds are known to inhibit a wide range
of biological targets, including protein kinases, histone deacetylases, and various enzymes.
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[2][6] This compound provides a ready-made scaffold that can be elaborated through its
reactive chloro-group to generate novel drug candidates.[1][7] The dimethyl substitution
pattern provides a specific steric and electronic profile that can be exploited to achieve target
selectivity and optimize pharmacokinetic properties.

Agrochemicals: Chlorinated thiazoles are important intermediates in the synthesis of
fungicides and herbicides, where the specific substitution pattern enhances biological
efficacy.[8]

Materials Science: Benzothiazole derivatives are explored for their applications in organic
electronics and as fluorescent probes. While the fluorescence of this specific compound is
likely quenched, its derivatives could be designed to have tailored photophysical properties.

[4]

Exemplary Experimental Protocols

The following protocols are provided as self-validating, illustrative examples for working with

this compound.

Protocol 1: General Procedure for Nucleophilic
Substitution with an Amine

This protocol describes a standard method for displacing the 2-chloro group with a primary

amine.

Objective: To synthesize a 2-amino-4,5-dimethylbenzo[d]thiazole derivative.

Materials:

2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq)

Primary amine (e.g., benzylamine) (1.2 eq)

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

Reaction vessel with magnetic stirrer and inert atmosphere (N2 or Ar)
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Procedure:

Setup: To a dry reaction vessel under an inert atmosphere, add 2-Chloro-4,5-
dimethylbenzo[d]thiazole and anhydrous DMF. Stir until fully dissolved.

« Addition of Reagents: Add the primary amine followed by the dropwise addition of DIPEA at
room temperature.

e Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until
the starting material is consumed (typically 4-12 hours).

o Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with
an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield the
pure 2-amino derivative.

 Validation: Confirm the structure and purity of the final product using *H NMR, 3C NMR, and
High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Workflow for Quality Control

This workflow ensures the identity and purity of the starting material or synthesized products.
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Caption: Quality control workflow for compound validation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific
safety data sheet (SDS) for this exact compound is not widely available, data from structurally
related chloro-thiazoles should be used as guidance.
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o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.[9][10]

» Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]
Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from
sources of ignition.[11][12]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and acids.[11][13]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4,5-dimethylbenzo[d]thiazole is more than just a chemical compound; itis a
versatile tool for innovation. Its SMILES notation, CC1=C(C2=C(C=C1)SC(=N2)CI)C,
represents a molecule with a well-defined structure and predictable reactivity. The strategic
placement of the chloro-substituent makes it an ideal precursor for constructing diverse
molecular architectures. For researchers in drug discovery, agrochemicals, and materials
science, this compound offers a reliable and adaptable scaffold to build upon, enabling the
exploration of new chemical space and the development of novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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